3-Octyl butyrate 3-Octyl butyrate 2-Heptyl butyrate, also known as 2-heptanol butanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Heptyl butyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Heptyl butyrate has been primarily detected in urine. Within the cell, 2-heptyl butyrate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Heptyl butyrate has a fruity, green, and vegetable taste.
Brand Name: Vulcanchem
CAS No.: 20286-45-7
VCID: VC3875249
InChI: InChI=1S/C12H24O2/c1-4-7-8-10-11(6-3)14-12(13)9-5-2/h11H,4-10H2,1-3H3
SMILES: CCCCCC(CC)OC(=O)CCC
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol

3-Octyl butyrate

CAS No.: 20286-45-7

Cat. No.: VC3875249

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

3-Octyl butyrate - 20286-45-7

Specification

CAS No. 20286-45-7
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
IUPAC Name octan-3-yl butanoate
Standard InChI InChI=1S/C12H24O2/c1-4-7-8-10-11(6-3)14-12(13)9-5-2/h11H,4-10H2,1-3H3
Standard InChI Key USSKZVIXWTWCGK-UHFFFAOYSA-N
SMILES CCCCCC(CC)OC(=O)CCC
Canonical SMILES CCCCCC(CC)OC(=O)CCC

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

3-Octyl butyrate, systematically named octan-3-yl butanoate, is an ester formed via the condensation of butyric acid and octan-3-ol. Its molecular structure comprises a branched octyl chain (CH3(CH2)4CH(CH2CH3)O\text{CH}_3(\text{CH}_2)_4\text{CH}(\text{CH}_2\text{CH}_3)\text{O}) esterified to a butyryl group (CH2CH2CO\text{CH}_2\text{CH}_2\text{CO}) . Key identifiers include:

  • CAS Registry Number: 20286-45-7

  • Molecular Weight: 200.32 g/mol

  • SMILES Notation: CCCCCC(CC)OC(=O)CCC\text{CCCCCC(CC)OC(=O)CCC}

Crystallographic studies of structurally related compounds, such as 3-octyl-5,5-diphenylimidazolidine-2,4-dione, reveal orthorhombic crystal systems with lattice parameters a=10.713A˚,b=15.689A˚,c=24.485A˚a = 10.713 \, \text{Å}, b = 15.689 \, \text{Å}, c = 24.485 \, \text{Å} . While 3-octyl butyrate itself lacks detailed crystallographic data, its conformational flexibility is inferred from analogous esters .

Physicochemical Properties

The compound exhibits the following physical characteristics :

PropertyValue
Boiling Point210–224 °C at 760 mmHg
Density0.858–0.863 g/cm³ (20°C)
Refractive Index1.420–1.425
SolubilityInsoluble in water; soluble in ethanol, fats, and oils
Flash Point103°C (closed cup)

Its low water solubility and high lipid affinity make it ideal for flavor encapsulation in lipid-based matrices .

Synthesis and Production Methods

Chemical Synthesis

The traditional synthesis involves acid-catalyzed esterification of n-octanol and butyric acid under reflux conditions :

CH3(CH2)6CH2OH+CH3CH2CH2COOHHClCH3(CH2)6CH2OCOCH2CH2CH3+H2O\text{CH}_3(\text{CH}_2)_6\text{CH}_2\text{OH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{COOH} \xrightarrow{\text{HCl}} \text{CH}_3(\text{CH}_2)_6\text{CH}_2\text{OCOCH}_2\text{CH}_2\text{CH}_3 + \text{H}_2\text{O}

Yields typically exceed 80% under optimized conditions .

Enzymatic Synthesis

Recent advances employ psychrophilic lipases for eco-friendly production. A mutant lipase from Croceibacter atlanticus (LipCA) demonstrated enhanced catalytic efficiency at low temperatures (15–25°C), achieving 95% conversion of substrates in solvent-free systems . This method reduces energy consumption and avoids toxic catalysts .

Analytical Characterization

Spectroscopic Data

  • IR Spectrum: Strong absorbance at 1,740 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O ester stretch) .

  • Mass Spectrometry: Base peak at m/z=71m/z = 71 (butyryl ion), with molecular ion m/z=200m/z = 200 .

Chromatographic Methods

Gas chromatography (GC) with FID detection is the standard for purity assessment, achieving resolutions >98% on polar capillary columns .

Emerging Research and Future Directions

Recent studies focus on enzyme engineering to optimize lipase variants for industrial-scale synthesis . Additionally, nanoencapsulation techniques using chitosan and cyclodextrins are being explored to enhance stability in aqueous formulations .

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